

Spectroscopic Profile of Benzyl 2-bromoethyl ether: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzyl 2-bromoethyl ether

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This technical guide provides a comprehensive overview of the spectroscopic data for **Benzyl 2-bromoethyl ether** (CAS No. 1462-37-9), a key intermediate in organic synthesis. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Benzyl 2-bromoethyl ether**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.39 - 7.27	m	5H	C ₆ H ₅ -
4.58	s	2H	-CH ₂ -Ph
3.80	t	2H	-O-CH ₂ -
3.52	t	2H	-CH ₂ -Br

Solvent: CDCl₃, Reference: TMS at 0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
137.6	C (quaternary, aromatic)
128.5	CH (aromatic)
127.9	CH (aromatic)
127.8	CH (aromatic)
73.1	-CH ₂ -Ph
70.0	-O-CH ₂ -
30.5	-CH ₂ -Br

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Frequency (cm ⁻¹)	Intensity	Assignment
3088, 3064, 3032	Weak	C-H stretch (aromatic)
2928, 2862	Medium	C-H stretch (aliphatic)
1496, 1454	Medium	C=C stretch (aromatic)
1107	Strong	C-O-C stretch (ether)
738, 698	Strong	C-H out-of-plane bend (aromatic)
615	Medium	C-Br stretch

Sample: Neat liquid

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
214/216	5 / 5	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br)
107	10	[C ₇ H ₇ O] ⁺
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
77	15	[C ₆ H ₅] ⁺
65	15	[C ₅ H ₅] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as **Benzyl 2-bromoethyl ether**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, approximately 0.6-0.7 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration. The sample is then placed in the NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled spectra are usually acquired for ¹³C NMR to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a neat liquid sample, a drop of the substance is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of the FTIR spectrometer. A background spectrum of the empty salt plates is first recorded. Subsequently, the spectrum of the sample is acquired. The instrument measures the absorption of infrared radiation at different frequencies, resulting in a spectrum that reveals the functional groups present in the molecule.^[1]

Mass Spectrometry (MS)

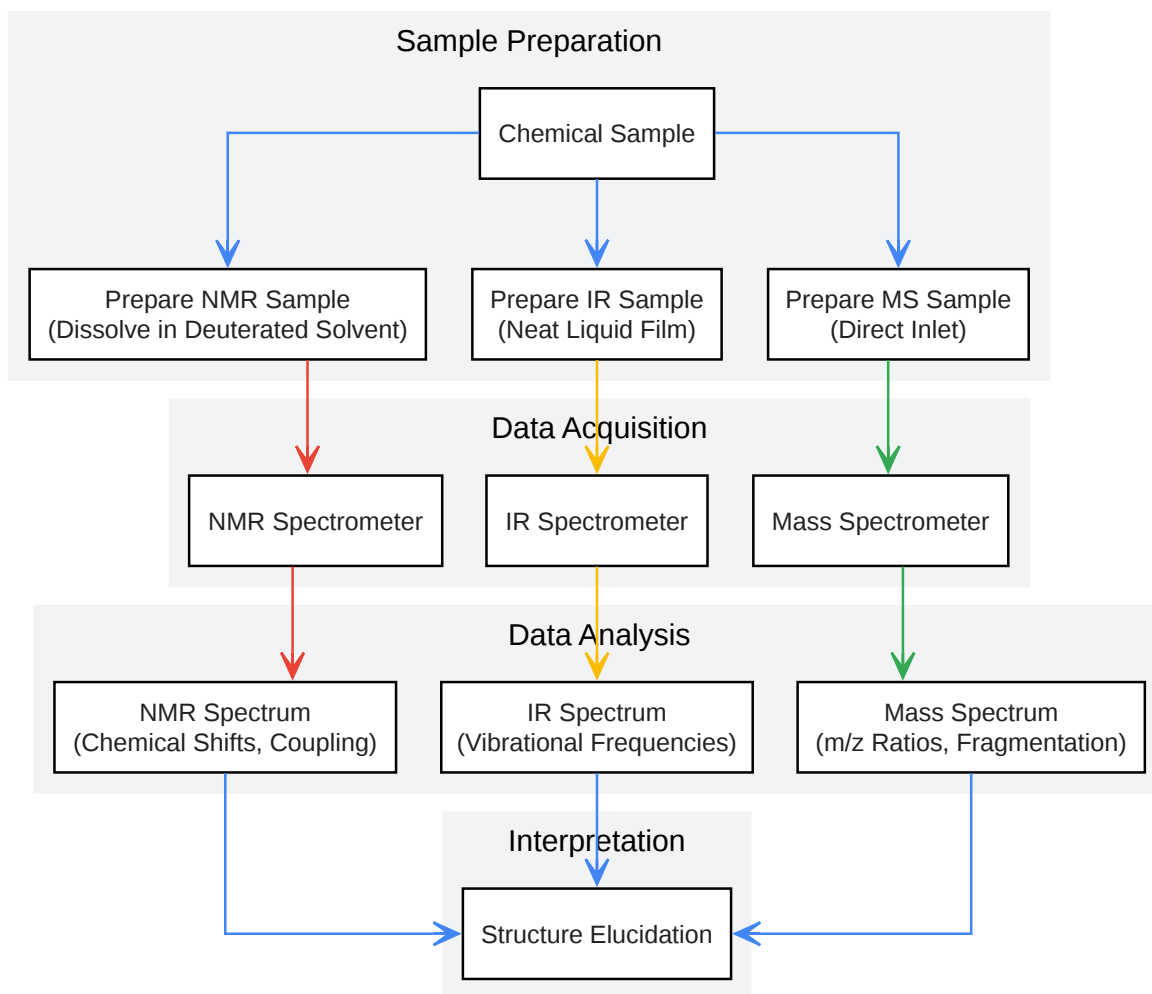
For a volatile liquid sample, Electron Ionization (EI) is a common technique. The sample is introduced into the mass spectrometer, where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and various fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



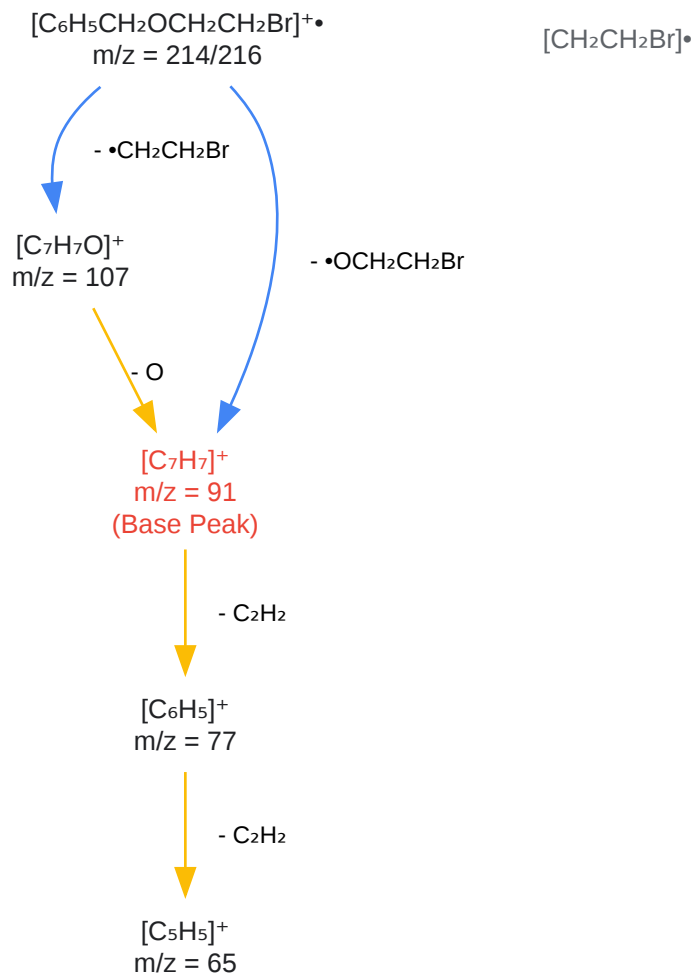
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Caption: A diagram illustrating the general workflow of spectroscopic analysis.

Mass Spectrometry Fragmentation of Benzyl 2-bromoethyl ether

The following diagram illustrates the proposed fragmentation pathway of **Benzyl 2-bromoethyl ether** under electron ionization.

Proposed Mass Spectrometry Fragmentation of Benzyl 2-bromoethyl ether



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References

- 1. Benzyl 2-bromoethyl ether 97 1462-37-9 [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Benzyl 2-bromoethyl ether: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b032766#spectroscopic-data-nmr-ir-ms-of-benzyl-2-bromoethyl-ether>]

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